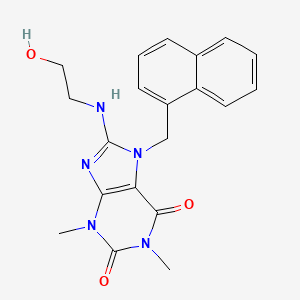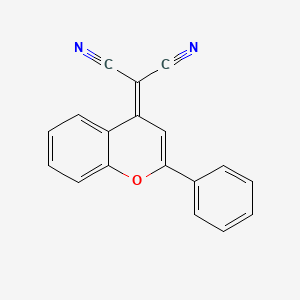![molecular formula C31H31BrN2O7 B11667681 (5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667681.png)
(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (5Z)-5-{3-bromo-4-[2-(4-tert-butylphénoxy)éthoxy]-5-méthoxybenzylidène}-1-(4-méthoxyphényl)pyrimidine-2,4,6(1H,3H,5H)-trione » est une molécule organique complexe qui présente un noyau pyrimidine avec divers substituants
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d’un tel composé implique généralement plusieurs étapes, notamment la formation du noyau pyrimidine et la fonctionnalisation ultérieure avec divers substituants. Les voies de synthèse courantes peuvent inclure :
Formation du noyau pyrimidine : Cela peut être réalisé par des réactions de cyclisation impliquant de l’urée ou de la thiourée avec des composés β-dicarbonylés.
Fonctionnalisation : L’introduction de substituants tels que les groupes bromo, méthoxy et phénoxy peut être réalisée par substitution nucléophile, substitution aromatique électrophile et d’autres réactions organiques.
Méthodes de production industrielle
La production industrielle de ces molécules complexes implique souvent l’optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Cela peut inclure l’utilisation de catalyseurs, des conditions contrôlées de température et de pression, et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène ou élimination d’atomes d’hydrogène.
Réduction : Ajout d’atomes d’hydrogène ou élimination d’atomes d’oxygène.
Substitution : Remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou l’hydrogène gazeux avec un catalyseur de palladium.
Substitution : Réactifs comme les halogènes ou les nucléophiles en conditions acides ou basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels.
Applications de recherche scientifique
Chimie
En chimie, ces composés sont étudiés pour leur réactivité et leur potentiel en tant qu’intermédiaires dans la synthèse de molécules plus complexes.
Biologie
En biologie, ces composés peuvent être étudiés pour leur potentiel en tant qu’inhibiteurs enzymatiques, modulateurs de récepteurs ou autres agents bioactifs.
Médecine
En médecine, le composé pourrait être exploré pour ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie
Dans l’industrie, ces composés peuvent être utilisés dans le développement de nouveaux matériaux, tels que des polymères ou des revêtements, en raison de leurs propriétés structurales uniques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can lead to the discovery of new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be used as a lead compound for drug development. Its structural features allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, il peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées pourraient inclure la transduction du signal, l’expression des gènes ou les processus métaboliques.
Comparaison Avec Des Composés Similaires
Composés similaires
(5Z)-5-{3-bromo-4-[2-(4-tert-butylphénoxy)éthoxy]-5-méthoxybenzylidène}-1-(4-méthoxyphényl)pyrimidine-2,4,6(1H,3H,5H)-trione : peut être comparé à d’autres dérivés de la pyrimidine qui présentent des substituants similaires.
Unicité
L’unicité de ce composé réside dans sa combinaison spécifique de substituants, qui peuvent conférer des propriétés chimiques et biologiques uniques. Par exemple, la présence des groupes bromo et méthoxy peut améliorer sa réactivité ou son affinité de liaison à certaines cibles moléculaires.
Propriétés
Formule moléculaire |
C31H31BrN2O7 |
|---|---|
Poids moléculaire |
623.5 g/mol |
Nom IUPAC |
(5Z)-5-[[3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H31BrN2O7/c1-31(2,3)20-6-10-23(11-7-20)40-14-15-41-27-25(32)17-19(18-26(27)39-5)16-24-28(35)33-30(37)34(29(24)36)21-8-12-22(38-4)13-9-21/h6-13,16-18H,14-15H2,1-5H3,(H,33,35,37)/b24-16- |
Clé InChI |
QRNBTLQTKGBWAS-JLPGSUDCSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate](/img/structure/B11667605.png)
![2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11667606.png)

![2-Benzyl-1-(4-cyclohexylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11667625.png)
![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667629.png)

![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11667636.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11667637.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B11667640.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11667651.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11667656.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11667661.png)
![2-[(3-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B11667662.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B11667665.png)
